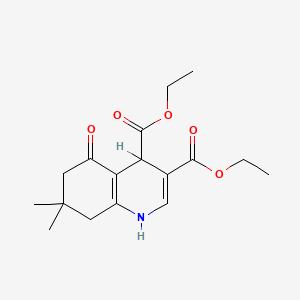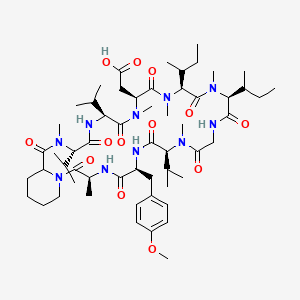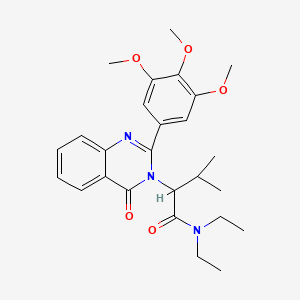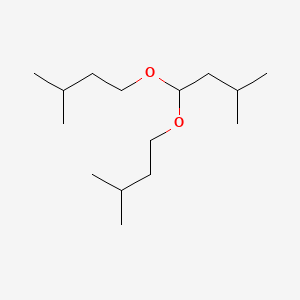
3,6-Bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-C)pyrrole-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of pyrrolo-pyrrole, which is a class of organic compounds known for their diverse applications in various fields, including materials science and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione typically involves the reaction of pyrrolo-pyrrole derivatives with dodecylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrrolo-pyrrole derivatives.
科学研究应用
3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of dodecylsulfonyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
相似化合物的比较
Similar Compounds
- 3,6-bis-(3-(octylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione
- 3,6-bis-(3-(hexylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione
Uniqueness
The uniqueness of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione lies in its long dodecylsulfonyl chains, which impart distinct physicochemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.
属性
CAS 编号 |
884862-07-1 |
|---|---|
分子式 |
C42H60N2O6S2 |
分子量 |
753.1 g/mol |
IUPAC 名称 |
1,4-bis(3-dodecylsulfonylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C42H60N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-29-51(47,48)35-27-23-25-33(31-35)39-37-38(42(46)43-39)40(44-41(37)45)34-26-24-28-36(32-34)52(49,50)30-22-20-18-16-14-12-10-8-6-4-2/h23-28,31-32,43,46H,3-22,29-30H2,1-2H3 |
InChI 键 |
CQSCBLZNTMLRHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=CC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC(=CC=C4)S(=O)(=O)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



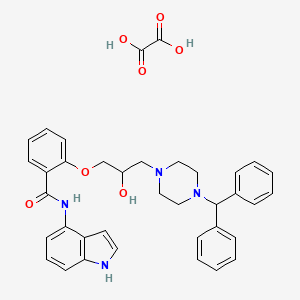





![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

